N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 4-nitrophenyl ether, followed by reduction and acylation to form the final product . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Chemical Reactions Analysis
N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide can be compared with other sulfonamide derivatives such as:
N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide: Similar in structure but with different substituents, leading to variations in biological activity.
N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide: Exhibits different pharmacological properties due to the presence of a quinazoline ring.
N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide: Belongs to the class of N-acetyl-2-arylethylamines and shows distinct biological activities.
Properties
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c21-30(25,26)18-10-6-15(7-11-18)22-20(24)14-29-17-8-12-19(13-9-17)31(27,28)23-16-4-2-1-3-5-16/h1-13,23H,14H2,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRPUJXBNGQPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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